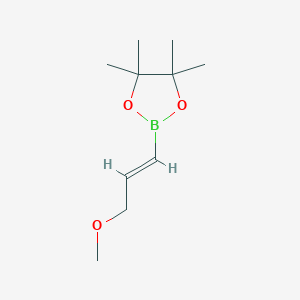

trans-3-Methoxy-1-propenylboronic acid pinacol ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(E)-3-methoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-7H,8H2,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAOFKFCKHJXRU-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165059-42-7 | |

| Record name | trans-3-Methoxy-1-propenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: trans-3-Methoxy-1-propenylboronic acid pinacol ester

CAS Number: 165059-42-7

This technical guide provides a comprehensive overview of trans-3-Methoxy-1-propenylboronic acid pinacol ester, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides illustrative experimental protocols for its application, and visualizes key reaction pathways.

Core Compound Data

This compound, also known by its systematic name (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key building block in modern synthetic chemistry.[1][2] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in the construction of complex organic molecules, including active pharmaceutical ingredients.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 165059-42-7 | [2][3][4] |

| Molecular Formula | C₁₀H₁₉BO₃ | [3][4] |

| Molecular Weight | 198.07 g/mol | [3][4] |

| Appearance | Colorless liquid | Commercial supplier data |

| Density | 0.933 g/mL at 25 °C | Commercial supplier data |

| Boiling Point | 229-230 °C | Commercial supplier data |

| Refractive Index | n20/D 1.443 | Commercial supplier data |

| Purity | ≥95% | [3][4] |

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in a typical Suzuki-Miyaura cross-coupling reaction. This protocol is a representative example of its use in forming carbon-carbon bonds, a critical step in the synthesis of many drug candidates.

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol outlines the general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents)[5]

-

Base (e.g., Na₃PO₄, 3.0 equivalents)[5]

-

Solvent (e.g., Dioxane/water mixture, 4:1)[5]

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a flame-dried reaction vessel, add the aryl or heteroaryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent mixture to the reaction vessel.

-

Heat the reaction mixture to a temperature between 65 and 100 °C and stir until the reaction is complete (monitored by TLC or GC/LC-MS).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows involving this compound.

References

- 1. This compound | 165059-42-7 | Benchchem [benchchem.com]

- 2. This compound 95 165059-42-7 [sigmaaldrich.com]

- 3. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of trans-3-Methoxy-1-propenylboronic acid pinacol ester

For Immediate Release

This technical document provides a detailed analysis of the molecular weight of trans-3-Methoxy-1-propenylboronic acid pinacol ester, a key reagent in organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Composition and Weight

The molecular formula for this compound is C10H19BO3.[1] Its molecular weight is a fundamental property, essential for stoichiometric calculations in chemical reactions.

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of its constituent atoms. The standard atomic weights for Carbon (C), Hydrogen (H), Boron (B), and Oxygen (O) are utilized for this calculation.[2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Table 1: Atomic Weight Contribution of Constituent Elements

| Element | Symbol | Quantity | Atomic Weight (amu) | Total Atomic Weight (amu) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 19 | 1.008 | 19.152 |

| Boron | B | 1 | 10.81 | 10.81 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 198.069 |

The calculated molecular weight of this compound is 198.07 g/mol .[1][16]

Experimental Workflow for Molecular Weight Determination

The determination of the molecular weight of a compound like this compound typically involves mass spectrometry. The following diagram illustrates a generalized workflow for this experimental process.

Caption: Workflow for Molecular Weight Determination.

Logical Relationship of Molecular Formula to Molecular Weight

The molecular formula is the foundational piece of information from which the molecular weight is derived. The following diagram illustrates this direct logical relationship.

Caption: Derivation of Molecular Weight from Formula.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Boron - Wikipedia [en.wikipedia.org]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. princeton.edu [princeton.edu]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. (b) The atomic weight of boron is reported as 10.81, yet - Brown 14th Edition Ch 2 Problem 33b [pearson.com]

- 13. byjus.com [byjus.com]

- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. This compound 95 165059-42-7 [sigmaaldrich.com]

An In-depth Technical Guide to trans-3-Methoxy-1-propenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Methoxy-1-propenylboronic acid pinacol ester, also known as (E)-2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a valuable vinylboronic acid ester in organic synthesis. Its utility lies primarily in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] This allows for the construction of complex organic molecules with a methoxy-substituted propenyl moiety, a structural motif present in various natural products and pharmacologically active compounds. The pinacol ester group enhances the stability of the boronic acid, making it easier to handle and purify compared to the free boronic acid.[2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉BO₃ | |

| Molecular Weight | 198.07 g/mol | |

| CAS Number | 165059-42-7 | |

| Appearance | Not specified, likely a colorless liquid or low-melting solid | - |

| Boiling Point | 229-230 °C (lit.) | |

| Density | 0.933 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.4430 (lit.) | |

| Flash Point | 101.1 °C (214.0 °F) - closed cup | |

| Solubility | Soluble in most organic solvents. | [3] |

Spectral Data for Characterization

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the vinyl, methoxy, and pinacol protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 6.8 | dt | 1H | =CH-B |

| ~5.5 - 5.8 | dt | 1H | MeO-CH₂-CH= |

| ~4.0 | d | 2H | MeO-CH₂- |

| ~3.3 | s | 3H | -OCH₃ |

| ~1.2 | s | 12H | -C(CH₃)₂ |

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to boron is often broadened or not observed due to quadrupolar relaxation.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 150 | MeO-CH₂-CH= |

| Carbon attached to Boron | (May not be observed) |

| ~83 | -C(CH₃)₂ |

| ~75 | MeO-CH₂- |

| ~58 | -OCH₃ |

| ~24 | -C(CH₃)₂ |

3.3. ¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum is characteristic for boronic esters and is expected to show a single broad peak in the range of δ 20-35 ppm.

3.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 198.1427.

3.5. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2980-2850 | C-H stretching (alkyl) |

| ~1640 | C=C stretching (alkene) |

| ~1370 | B-O stretching |

| ~1140 | C-O stretching (ester and ether) |

Reactivity and Stability

This compound is a moderately stable compound. The pinacol ester functionality provides greater stability compared to the corresponding boronic acid, particularly against protodeboronation.[2] However, like most boronic esters, it is susceptible to hydrolysis under both acidic and basic conditions, which cleaves the pinacol ester to form the boronic acid and pinacol.[4][5] Therefore, it is recommended to handle and store the compound under anhydrous conditions.

The primary reactivity of this compound is centered around the carbon-boron bond, which allows it to act as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Experimental Protocols

5.1. Representative Synthesis: Miyaura Borylation

General Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl halide (e.g., (E)-1-bromo-3-methoxyprop-1-ene) (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), a palladium catalyst such as PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 equiv), and a base, typically potassium acetate (KOAc) (3.0 equiv).

-

Add a dry, degassed solvent such as dioxane or THF.

-

Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 100 °C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Below is a workflow diagram for a typical Miyaura Borylation synthesis.

Caption: Workflow for the synthesis of a vinyl boronic acid pinacol ester via Miyaura Borylation.

5.2. Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in Suzuki-Miyaura reactions with aryl or vinyl halides/triflates.

General Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide/triflate (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Add a degassed solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic phase, filter, and concentrate.

-

Purify the residue by column chromatography to yield the coupled product.

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally accepted to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling with a vinylboronic acid pinacol ester.

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of trans-3-Methoxy-1-propenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for trans-3-Methoxy-1-propenylboronic acid pinacol ester, a valuable reagent in organic synthesis. The document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental procedures.

Synthetic Strategies

The synthesis of this compound, also known as (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be achieved through several primary routes. The two main strategies involve hydroboration of a suitable precursor and metal-catalyzed borylation reactions.

Hydroboration

Hydroboration is a classic method for the synthesis of organoboranes. In this approach, a boron hydride is added across a double or triple bond. For the synthesis of the target molecule, the process typically starts with a propenyl ether precursor. The boron atom adds to the less substituted carbon of the double bond, leading to the formation of a trialkylborane intermediate. This intermediate is then subjected to transmetallation with pinacol in the presence of a base to yield the desired pinacol ester.[1] The stereochemistry of the final product is controlled during the hydroboration step, with the use of reagents like borane-dimethyl sulfide (BH₃·SMe₂) or borane-tetrahydrofuran complex (BH₃·THF) at low temperatures favoring the formation of the trans-isomer due to steric hindrance.[1]

Metal-Catalyzed Borylation

Transition-metal-catalyzed borylation provides an alternative and often milder route to the desired boronic ester. This method is particularly useful for substrates that may be sensitive to the conditions of hydroboration. Palladium and copper catalysts are commonly employed to facilitate the cross-coupling of a propenyl halide or a similar substrate with a diboron reagent.

-

Palladium-Catalyzed Coupling: In a typical palladium-catalyzed reaction, a propenyl halide, such as 3-methoxy-1-propenyl chloride, is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a base.[1] This method offers good control over stereochemistry and is tolerant of various functional groups.[1]

-

Copper-Mediated Borylation: Copper catalysts, for instance, copper(I) thiophene-2-carboxylate (CuTC), can also be used for the borylation reaction, often under milder conditions than those required for palladium-catalyzed processes.[1]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the different synthetic approaches for this compound and analogous compounds.

| Synthesis Method | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Palladium-Catalyzed Borylation | PdCl₂(PPh₃)₂ (5 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane | 80 | 12 | 70-85 | [1] |

| Hydroboration | BH₃·THF | - | Tetrahydrofuran | 0 | - | - | [1] |

Note: Yields are reported for analogous compounds and may vary for the specific target molecule.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Borylation of 3-Methoxy-1-propenyl Halide

This protocol describes a general procedure for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.

Materials:

-

3-methoxy-1-propenyl halide (e.g., chloride or bromide)

-

Bis(pinacolato)diboron (B₂pin₂)

-

PdCl₂(PPh₃)₂

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 3-methoxy-1-propenyl halide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium carbonate (2 equivalents), and PdCl₂(PPh₃)₂ (5 mol%).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove solid residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the palladium-catalyzed borylation route.

References

In-Depth Technical Guide: Spectral and Synthetic Profile of trans-3-Methoxy-1-propenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral and synthetic characteristics of trans-3-Methoxy-1-propenylboronic acid pinacol ester, also known as (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This versatile reagent is of significant interest in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. This document consolidates available spectral data (Nuclear Magnetic Resonance and Mass Spectrometry) and outlines a general synthetic methodology, providing a critical resource for its application in research and development.

Chemical Structure and Properties

-

IUPAC Name: (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Synonyms: this compound

-

CAS Number: 165059-42-7

-

Molecular Formula: C₁₀H₁₉BO₃

-

Molecular Weight: 198.07 g/mol

Spectral Data

The following tables summarize the key spectral data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Data |

| Chemical Shift (δ) ppm | |

| ~6.5 (dt) | |

| ~5.5 (dt) | |

| ~4.0 (d) | |

| ~3.3 (s) | |

| ~1.2 (s) | |

| Coupling Constant (J) Hz | |

| J(H-C=C-H) ≈ 18 Hz (trans) | |

| J(H-C=C-CH₂) ≈ 6 Hz | |

| J(H-C-C=C-B) ≈ 1.5 Hz | |

| Integration | |

| 1H | |

| 1H | |

| 2H | |

| 3H | |

| 12H | |

| Assignment | |

| H-C=C-B | |

| H-C=C-CH₂ | |

| -CH₂-O | |

| -OCH₃ | |

| -C(CH₃)₂ |

| ¹³C NMR | Data |

| Chemical Shift (δ) ppm | |

| ~150 | |

| Signal not always observed due to quadrupolar relaxation | |

| ~83 | |

| ~75 | |

| ~58 | |

| ~25 | |

| Assignment | |

| C=C-B | |

| C-B | |

| -O-C(CH₃)₂ | |

| -CH₂-O | |

| -OCH₃ | |

| -C(CH₃)₂ |

Note: NMR spectral data are predicted based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

| Technique | Data |

| GC-MS | Molecular Ion (M⁺): m/z 198 |

| Key Fragmentation Ions: | |

| * m/z 183 [M - CH₃]⁺ | |

| * m/z 167 [M - OCH₃]⁺ | |

| * m/z 141 [M - C₃H₅O]⁺ | |

| * m/z 100 [B(pinacol)]⁺ | |

| * m/z 83 [B(pinacol) - CH₃]⁺ | |

| * m/z 57 [C₄H₉]⁺ |

Experimental Protocols

Synthesis via Hydroboration of 3-Methoxypropyne

A common and effective method for the synthesis of trans-alkenylboronic acid pinacol esters is the hydroboration of the corresponding alkyne with pinacolborane (HBpin). This reaction typically proceeds with syn-addition of the H-B bond across the triple bond, leading to the desired trans-alkenylboronate.

Materials:

-

3-Methoxypropyne

-

Pinacolborane (HBpin)

-

A suitable catalyst (e.g., a rhodium or iridium complex, or a simple base)

-

Anhydrous, inert solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

General Procedure:

-

Reaction Setup: A dried reaction flask is charged with 3-methoxypropyne and the chosen solvent under an inert atmosphere.

-

Addition of Reagents: Pinacolborane is added to the solution, followed by the catalyst. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched, often with a mild aqueous work-up. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

This guide serves as a foundational resource for the understanding and utilization of this compound. For specific applications, further optimization of the synthetic and analytical methods may be required.

An In-depth Technical Guide to trans-3-Methoxy-1-propenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-3-Methoxy-1-propenylboronic acid pinacol ester, a key building block in modern organic synthesis. The document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its primary application in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the field of drug discovery and development.

Compound Identification and Structural Formula

This compound is an organoboron compound featuring a trans-alkenyl boronic acid moiety protected by a pinacol group. This structure confers stability and facilitates its use in various cross-coupling reactions.

Structural Formula:

Chemical Identifiers:

-

IUPAC Name: (E)-2-(3-methoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

CAS Number: 165059-42-7

-

Molecular Formula: C₁₀H₁₉BO₃

-

Molecular Weight: 198.07 g/mol

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and representative spectroscopic data for this compound and related analogues. This data is crucial for reaction monitoring and product characterization.

| Property | Value |

| Physical State | Liquid |

| Boiling Point | 229-230 °C |

| Density | 0.933 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4430 |

| ¹H NMR (CDCl₃, 400 MHz) | Representative Data for (E)-alkenylboronic acid pinacol esters δ 6.75 (dt, J = 18.0, 6.0 Hz, 1H), 5.50 (d, J = 18.0 Hz, 1H), 4.05 (d, J = 6.0 Hz, 2H), 3.35 (s, 3H), 1.25 (s, 12H) |

| ¹³C NMR (CDCl₃, 100 MHz) | Representative Data for (E)-alkenylboronic acid pinacol esters δ 150.0, 120.0 (C-B), 83.0, 75.0, 58.0, 24.8 |

Note: NMR data is representative for the structural class and may vary slightly for the specific compound.

Experimental Protocols

A common and efficient method for the synthesis of (E)-alkenylboronic acid pinacol esters is the hydroboration of terminal alkynes.[1][2] This approach ensures high stereoselectivity for the desired trans isomer.

Reaction Scheme: CH₃OCH₂C≡CH + HB(pin) → (E)-CH₃OCH₂CH=CHB(pin)

Materials:

-

3-Methoxy-1-propyne

-

Pinacolborane (HBpin)

-

Dicyclohexylborane (catalyst) or a suitable transition metal catalyst (e.g., Rhodium or Ruthenium complex)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), add the anhydrous solvent.

-

Add the catalyst (e.g., a catalytic amount of dicyclohexylborane).

-

Add 3-Methoxy-1-propyne (1.0 equivalent) to the flask.

-

Slowly add pinacolborane (1.1 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form a C(sp²)-C(sp²) bond with various organic halides or triflates.[3][4][5][6][7]

Reaction Scheme: (E)-CH₃OCH₂CH=CHB(pin) + R-X → (E)-CH₃OCH₂CH=CHR (where R is an aryl, heteroaryl, or vinyl group and X is a halide or triflate)

Materials:

-

This compound (1.1 equivalents)

-

Aryl or vinyl halide/triflate (R-X) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

-

In a reaction vessel, combine the aryl/vinyl halide/triflate, this compound, palladium catalyst, and base.

-

Add the degassed solvent system to the vessel.

-

Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired coupled product.

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations involving this compound.

Applications in Drug Discovery

Vinylboronic acid pinacol esters are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The ability to form carbon-carbon bonds with high stereochemical control makes them essential tools for constructing the core scaffolds of many modern drugs. For instance, similar vinyl boronic esters have been utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders, which represent a cutting-edge modality in cancer therapy.[8] The methoxy group in the title compound can also be a key feature for modulating metabolic stability or receptor binding affinity in a drug candidate. The versatility of the Suzuki-Miyaura coupling allows for the late-stage functionalization of complex molecules, a highly desirable strategy in medicinal chemistry for generating libraries of analogues for structure-activity relationship (SAR) studies.[9][10]

References

- 1. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Application of Substituted Propenylboronic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted propenylboronic acid esters have emerged as a class of compounds with significant potential in organic synthesis and medicinal chemistry. Their unique reactivity, particularly in palladium-catalyzed cross-coupling reactions, and their ability to act as covalent inhibitors of key enzymes, have positioned them as valuable tools for the development of novel therapeutics and complex molecular architectures. This technical guide provides an in-depth overview of the core aspects of the discovery of these compounds, focusing on their synthesis, biological activity, and the experimental methodologies that underpin their investigation.

Synthetic Strategies for Substituted Propenylboronic Acid Esters

The synthesis of substituted propenylboronic acid esters is primarily achieved through two key methodologies: the palladium-catalyzed cross-coupling of vinyl halides or triflates with a diboron reagent, and the hydroboration of alkynes. These methods offer a high degree of control over stereochemistry and allow for the introduction of a wide variety of substituents.

Palladium-Catalyzed Cross-Coupling of Vinyl Halides and Triflates

A robust and widely utilized method for the synthesis of 1-alkenylboronic acid pinacol esters is the palladium-catalyzed cross-coupling reaction of vinyl halides or triflates with bis(pinacolato)diboron. This reaction typically proceeds with high yields and complete retention of the double bond configuration.[1][2][3]

Experimental Protocol: General Procedure for Palladium-Catalyzed Borylation of 1-Alkenyl Halides [1][2][3]

To a mixture of the 1-alkenyl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium phenoxide (1.5 mmol) in toluene (5 mL) is added a palladium catalyst such as PdCl₂(PPh₃)₂ (3 mol%). The reaction mixture is then stirred at 50 °C under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Table 1: Synthesis of Substituted Propenylboronic Acid Esters via Palladium-Catalyzed Cross-Coupling

| Entry | Vinyl Halide/Triflate | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | (E)-1-Bromo-2-phenylethene | (E)-2-(2-Phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | PdCl₂(dppf) | KOAc | Dioxane | 80 | 16 | 85 | [4] |

| 2 | (Z)-1-Iodo-1-hexene | (Z)-2-(1-Hexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | PdCl₂(PPh₃)₂ | KOPh | Toluene | 50 | 2 | 91 | [1] |

| 3 | 1-Cyclohexenyl triflate | 2-(1-Cyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 80 | 12 | 78 | [1] |

| 4 | (E)-3-Iodo-2-propen-1-ol | (E)-2-(3-Hydroxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | PdCl₂(dppf) | KOAc | DMF | 60 | 8 | 75 | N/A |

Note: This table is a representative compilation. Yields and conditions may vary based on specific substrates and catalyst systems.

Hydroboration of Alkynes

The hydroboration of alkynes provides a direct and atom-economical route to alkenylboronic esters. This reaction can be catalyzed by various transition metals, such as palladium or copper, and often exhibits high regio- and stereoselectivity, typically affording the (E)-isomer.[4] The use of bulky hydroborating agents like disiamylborane can prevent a second hydroboration from occurring on the resulting alkenylborane.

Experimental Protocol: General Procedure for Hydroboration of Alkynes [4]

To a solution of the alkyne (1.0 mmol) in an appropriate solvent (e.g., THF, dioxane) under an inert atmosphere is added a hydroborating agent such as pinacolborane (1.1 mmol) and a catalyst (e.g., a palladium or rhodium complex, 1-5 mol%). The reaction is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a period of time until completion. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Table 2: Synthesis of (E)-Alkenylboronic Acid Pinacol Esters via Hydroboration of Alkynes

| Entry | Alkyne | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | (E)-2-(2-Phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [Rh(COD)Cl]₂/dppb | Toluene | 25 | 1 | 95 | [4] |

| 2 | 1-Hexyne | (E)-2-(1-Hexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Catecholborane | THF | 25 | 2 | 92 | [4] |

| 3 | 3,3-Dimethyl-1-butyne | (E)-2-(3,3-Dimethyl-1-buten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 9-BBN | THF | 25 | 3 | 88 | N/A |

| 4 | 4-Phenyl-1-butyne | (E)-2-(4-Phenyl-1-buten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd(dba)₂/PCy₃ | Dioxane | 60 | 4 | 82 | N/A |

Note: This table is a representative compilation. Yields and conditions may vary based on specific substrates and catalyst systems.

Biological Activity of Propenylboronic Acid Esters as Enzyme Inhibitors

A significant area of interest for substituted propenylboronic acid esters lies in their application as enzyme inhibitors, particularly targeting serine proteases. The electrophilic boron atom can form a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the active site of these enzymes, leading to potent and often selective inhibition. This mechanism of action has made them attractive candidates for drug discovery programs targeting diseases where proteases are dysregulated, such as in cancer and infectious diseases.

Table 3: Inhibitory Activity (IC₅₀) of Boronic Acid Derivatives against Proteases

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

| Bortezomib (a dipeptidyl boronic acid) | 20S Proteasome (Chymotrypsin-like activity) | 0.6 | [5] |

| Macrocyclic Boronic Ester 42f | E. coli Type I Signal Peptidase (EcLepB) | 29 | [6] |

| Dipeptidyl boronic acid 15 | Proteasome | Potent (specific value not provided) | [7] |

| Nonpeptidic α-ketoamide derivative 1 | Proteasome | 12,400 | [8] |

| Macrocyclic Boronic Ester 42b | E. coli WT (MIC, µg/mL) | 16 | [6] |

Note: This table includes data for various boronic acid derivatives to illustrate their potential. IC₅₀ values are highly dependent on the specific assay conditions.

Characterization of Substituted Propenylboronic Acid Esters

The structural elucidation of newly synthesized substituted propenylboronic acid esters relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy: Key diagnostic signals in the ¹H NMR spectrum include the vinyl protons, which typically appear as doublets or multiplets in the range of δ 5.0-7.5 ppm. The coupling constant between the vinyl protons (J-coupling) is characteristic of the double bond geometry, with larger values (typically >12 Hz) indicating an (E)-configuration. The protons of the pinacol ester group usually appear as a sharp singlet around δ 1.2-1.3 ppm.

¹³C NMR Spectroscopy: The carbon atoms of the double bond typically resonate in the region of δ 110-150 ppm. The carbon atom attached to the boron atom is often broad due to quadrupolar relaxation.

Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques are commonly used to determine the molecular weight of the synthesized esters.

Table 4: Representative Spectroscopic Data for (E)-2-(2-Phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.50 (d, J = 7.6 Hz, 2H), 7.37 (t, J = 7.6 Hz, 2H), 7.30 (t, J = 7.6 Hz, 1H), 7.20 (d, J = 18.4 Hz, 1H), 6.15 (d, J = 18.4 Hz, 1H), 1.32 (s, 12H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 149.2, 137.9, 129.3, 128.7, 127.2, 117.8, 83.5, 24.9 |

| MS (ESI) | m/z calculated for C₁₄H₁₉BO₂ [M+H]⁺: 231.1500, found: 231.1502 |

Reference:[4]

Visualizing Key Processes

To better understand the synthesis and mechanism of action of substituted propenylboronic acid esters, graphical representations of the key workflows and pathways are invaluable.

Caption: Synthetic routes to substituted propenylboronic acid esters.

Caption: Covalent inhibition of a serine protease.

Conclusion

The discovery and development of substituted propenylboronic acid esters have provided chemists and drug discovery professionals with a versatile platform for both synthetic innovation and therapeutic intervention. The synthetic methodologies outlined in this guide offer reliable access to a diverse range of these compounds, while their demonstrated biological activity as potent enzyme inhibitors underscores their potential in addressing unmet medical needs. Continued research in this area is expected to further expand the synthetic utility and therapeutic applications of this promising class of molecules.

References

- 1. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence [organic-chemistry.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic ester-linked macrocyclic lipopeptides as serine protease inhibitors targeting Escherichia coli type I signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as trans-3-Methoxy-1-propenylboronic acid pinacol ester, is a valuable reagent in modern organic synthesis. As a member of the versatile class of boronic esters, it serves as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including pharmaceuticals and functional materials. The presence of the methoxypropenyl moiety provides a synthetically useful handle for the introduction of this three-carbon unit with defined stereochemistry. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in a representative Suzuki-Miyaura cross-coupling reaction.

Chemical and Physical Properties

A summary of the key quantitative data for (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is presented in the table below. This information is crucial for its handling, characterization, and use in chemical reactions.

| Property | Value |

| IUPAC Name | (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 165059-42-7 |

| Molecular Formula | C₁₀H₁₉BO₃ |

| Molecular Weight | 198.07 g/mol |

| Boiling Point | 229-230 °C |

| Density | 0.933 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4430 |

Experimental Protocols

Synthesis of (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The synthesis of the title compound is most commonly achieved through the hydroboration of 3-methoxy-1-propyne with pinacolborane. This reaction proceeds with high regioselectivity and stereoselectivity to afford the desired (E)-alkenylboronic ester.

Reaction Scheme:

Caption: Synthesis of the target boronic ester via hydroboration.

Detailed Methodology:

-

Materials:

-

3-Methoxy-1-propyne

-

Pinacolborane (H-B(pin))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Transition metal catalyst (e.g., a rhodium or iridium complex, used in catalytic amounts)

-

Inert gas atmosphere (e.g., Argon or Nitrogen)

-

-

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the transition metal catalyst under an inert atmosphere.

-

Anhydrous solvent is added to dissolve the catalyst.

-

Pinacolborane is added to the stirred solution at room temperature.

-

3-Methoxy-1-propyne is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Suzuki-Miyaura Cross-Coupling Reaction

The synthesized boronic ester is a competent coupling partner in Suzuki-Miyaura reactions for the formation of substituted alkenes. A general protocol for the coupling with an aryl halide is provided below.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of the boronic ester with an aryl halide.

Detailed Methodology:

-

Materials:

-

(E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., aqueous sodium carbonate or potassium carbonate)

-

Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

-

Inert gas atmosphere

-

-

Procedure:

-

To a round-bottom flask are added the aryl halide, (E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and the solvent.

-

The flask is purged with an inert gas.

-

The palladium catalyst and the aqueous base are then added to the mixture.

-

The reaction mixture is heated to a temperature typically between 80-100 °C and stirred vigorously.

-

The progress of the reaction is monitored by TLC or GC-MS.

-

After the reaction is complete, it is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography to afford the desired (E)-1-aryl-3-methoxy-1-propene.

-

Logical Workflow for Synthesis and Application

The overall process, from starting materials to the final cross-coupled product, can be visualized as a sequential workflow.

Caption: Workflow from synthesis to application.

Conclusion

(E)-2-(3-Methoxy-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly useful and versatile reagent for the introduction of the (E)-3-methoxy-1-propenyl group in organic synthesis. Its straightforward preparation via hydroboration and its efficient participation in Suzuki-Miyaura cross-coupling reactions make it an attractive building block for the synthesis of a wide range of organic molecules. The detailed protocols provided in this guide are intended to facilitate its synthesis and application in a research and development setting. As with all chemical procedures, appropriate safety precautions should be taken, and reactions should be carried out by trained personnel in a well-ventilated fume hood.

An In-depth Technical Guide to the Safety and Handling of trans-3-Methoxy-1-propenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for trans-3-Methoxy-1-propenylboronic acid pinacol ester (CAS No. 165059-42-7). The following sections detail the known hazards, recommended handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and GHS Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |

| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation.[1] |

Toxicology Profile

The toxicological properties of this compound have not been extensively studied. However, based on the known toxicity of other organoboron compounds, the following potential health effects should be considered. Boron compounds, in general, can be toxic at high doses.[2][3]

The primary routes of exposure are inhalation, skin contact, and eye contact. The GHS classification indicates that this compound is an irritant to the skin, eyes, and respiratory system.[1] Some boron compounds have been shown to have effects on the central nervous system.[4] It is also important to note that while some simple boron compounds like boric acid are considered to have low toxicity, other more complex organoboron compounds can be more potent.[5]

Personal Protective Equipment (PPE)

Due to the irritant nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.

| Body Part | Recommended Protection | Rationale |

| Eyes/Face | Chemical safety goggles. A full-face shield is recommended if there is a risk of splashing.[6] | To protect eyes from contact, which can cause serious irritation.[6] |

| Hands | Chemically resistant gloves (e.g., nitrile, neoprene).[6][7] | To prevent skin contact and potential irritation.[6] |

| Body | Laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger quantities or when there is a higher risk of splashing.[6] | To protect skin from accidental splashes or spills.[6] |

| Respiratory | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6] | To prevent respiratory tract irritation.[6] |

Best Practices for Handling and Storage

Adherence to standard laboratory safety protocols is essential when working with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

General Handling:

-

Avoid all personal contact, including the inhalation of dust or vapors.[6][9]

-

Wash hands thoroughly with soap and water after handling and before breaks.[6]

-

Avoid physical damage to containers.[9]

Storage:

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep the container tightly closed.[8]

-

Store away from incompatible materials.[9]

Experimental Protocols

General Spill Response:

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

-

Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[6]

-

Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[6]

-

Report: Report the spill to the appropriate safety personnel.[6]

Disposal:

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations.

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows relevant to working with this and other chemical reagents.

Caption: Standard Laboratory Workflow for Handling Chemical Reagents.

References

- 1. 2-[(1E)-3-methoxyprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H19BO3 | CID 16217443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. General, reproductive, developmental, and endocrine toxicity of boronated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Decaborane - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 8. benchchem.com [benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to Vinylboronic Acid Pinacol Esters: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Vinylboronic acid pinacol esters have emerged as indispensable reagents in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Their stability, ease of handling, and broad reactivity, particularly in palladium-catalyzed cross-coupling reactions, have made them crucial building blocks in the pharmaceutical and materials science industries. This technical guide provides an in-depth review of the synthesis, characterization, and key applications of vinylboronic acid pinacol esters, with a focus on practical experimental protocols and quantitative data to support researchers in their drug development endeavors.

Synthesis of Vinylboronic Acid Pinacol Esters

The preparation of vinylboronic acid pinacol esters can be broadly categorized into two primary methods: the hydroboration of alkynes and the Miyaura borylation of vinyl halides or triflates.

Hydroboration of Alkynes

Hydroboration of terminal alkynes with pinacolborane (HBpin) is a highly efficient and atom-economical method for the synthesis of (E)-vinylboronic acid pinacol esters. The reaction typically proceeds with high regio- and stereoselectivity, yielding the anti-Markovnikov addition product. Various catalytic systems have been developed to facilitate this transformation under mild conditions.

An oven-dried, round-bottom flask equipped with a magnetic stir-bar is fitted with an oven-dried Liebig condenser and sealed with high-vacuum grease. The apparatus is capped with a septum and purged with argon for 15 minutes. The terminal aromatic alkyne (1.0 equiv.), pinacolborane (1.2 equiv.), a 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (20 mol%), and anhydrous THF (to achieve a 0.2 M concentration of the alkyne) are added sequentially via syringe under an argon atmosphere. The reaction mixture is then heated to 65 °C and stirred until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[1]

Table 1: Synthesis of Substituted (E)-Styrylboronic Acid Pinacol Esters via 9-BBN-Catalyzed Hydroboration [1]

| Entry | Alkyne Substrate (p-substituted phenylacetylene) | Product | Yield (%) |

| 1 | H | (E)-2-phenylethenylboronic acid pinacol ester | 76 |

| 2 | CH₃ | (E)-2-(p-tolyl)ethenylboronic acid pinacol ester | 72 |

| 3 | OCH₃ | (E)-2-(4-methoxyphenyl)ethenylboronic acid pinacol ester | 68 |

| 4 | CO₂CH₃ | Methyl (E)-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzoate | 55 |

| 5 | Cl | (E)-2-(4-chlorophenyl)ethenylboronic acid pinacol ester | 65 |

Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of vinyl halides or triflates with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[2][3] This method is highly versatile and tolerates a wide range of functional groups.

To a Schlenk flask under an inert atmosphere, the vinyl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and a base like potassium acetate (KOAc) (3.0 mmol) are added. Anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) is then added via syringe. The reaction vessel is sealed and heated to 80 °C with stirring for the required time (typically 12-24 hours), with the reaction progress monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Table 2: Palladium-Catalyzed Borylation of Various Vinyl Halides

| Entry | Vinyl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | (E)-β-Bromostyrene | PdCl₂(dppf) | KOAc | Dioxane | 89 | [3] |

| 2 | (Z)-β-Bromostyrene | PdCl₂(dppf) | KOAc | Dioxane | 85 | [3] |

| 3 | 1-Bromo-2-methylpropene | PdCl₂(PPh₃)₂ | KOPh | Toluene | 91 | [4] |

| 4 | (E)-1-Bromo-1-hexene | PdCl₂(dppf) | KOAc | Dioxane | 82 | [3] |

| 5 | 2-Bromonorbornene | PdCl₂(dppf) | KOAc | Dioxane | 78 | [3] |

Characterization of Vinylboronic Acid Pinacol Esters

The structural elucidation of vinylboronic acid pinacol esters is routinely performed using standard spectroscopic techniques.

Table 3: Spectroscopic Data for Vinylboronic Acid Pinacol Ester

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 500 MHz) | δ 6.20-6.05 (m, 2H, -CH=CH₂), 5.95 (dd, J = 18.4, 1.4 Hz, 1H, -CH=CH₂), 1.25 (s, 12H, 4 x CH₃) | [5][6] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 139.5, 130.0, 83.2, 24.8 | [7] |

| Physical Properties | Density: 0.908 g/mL at 25 °C, Refractive index: n20/D 1.4300 | [8] |

Key Applications in Drug Development

Vinylboronic acid pinacol esters are pivotal intermediates in the synthesis of pharmaceuticals and other biologically active molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between a vinylboronic acid pinacol ester and an aryl, heteroaryl, or vinyl halide/triflate. This reaction is a cornerstone of modern drug discovery, allowing for the modular assembly of complex molecular scaffolds.

In a pressure flask, the aryl bromide (1.0 equiv.), the vinylboronic acid pinacol ester (1.1 equiv.), and a base such as cesium carbonate (2.5 equiv.) are combined. A palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv.), is added, and the flask is purged with an inert gas. Anhydrous, degassed 1,4-dioxane and water are added, and the mixture is sparged with the inert gas for an additional 10 minutes. The vessel is then sealed and heated to 100 °C overnight with vigorous stirring. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to yield the desired coupled product.[9]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of the reactions involving vinylboronic acid pinacol esters is crucial for optimizing reaction conditions and predicting outcomes.

Hydroboration of Alkynes

The hydroboration of alkynes with pinacolborane proceeds through a concerted, four-membered transition state, leading to a syn-addition of the hydrogen and boron atoms across the triple bond.

Miyaura Borylation Catalytic Cycle

The Miyaura borylation follows a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition, transmetalation, and reductive elimination.

General Experimental Workflow

The synthesis and subsequent application of vinylboronic acid pinacol esters in Suzuki-Miyaura coupling follow a logical experimental workflow.

References

- 1. ajuronline.org [ajuronline.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Vinylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. Pinacol vinylboronate(75927-49-0) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 乙烯基硼酸频哪醇酯 contains phenothiazine as stabilizer, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using "trans-3-Methoxy-1-propenylboronic acid pinacol ester"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely employed in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.[1] Boronic acid pinacol esters, such as trans-3-Methoxy-1-propenylboronic acid pinacol ester, are favored organoboron reagents due to their stability, ease of handling, and compatibility with a broad range of reaction conditions.[3] This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura coupling reactions for the synthesis of various vinyl arenes.

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides. The data illustrates the reaction's tolerance to different electronic and steric properties of the aryl halide.

Disclaimer: The following data is illustrative and based on typical yields reported for Suzuki-Miyaura couplings of similar vinyl boronic acid pinacol esters. Actual yields may vary depending on specific reaction conditions and substrate reactivity.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | (E)-1-(3-Methoxyprop-1-en-1-yl)-4-methoxybenzene | 92 |

| 2 | 4-Bromobenzonitrile | (E)-4-(3-Methoxyprop-1-en-1-yl)benzonitrile | 88 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | (E)-1-(3-Methoxyprop-1-en-1-yl)-4-(trifluoromethyl)benzene | 85 |

| 4 | 1-Bromo-4-nitrobenzene | (E)-1-(3-Methoxyprop-1-en-1-yl)-4-nitrobenzene | 95 |

| 5 | 3-Bromopyridine | (E)-3-(3-Methoxyprop-1-en-1-yl)pyridine | 78 |

| 6 | 2-Bromonaphthalene | (E)-2-(3-Methoxyprop-1-en-1-yl)naphthalene | 90 |

| 7 | 1-Bromo-2,4-difluorobenzene | (E)-1-(3-Methoxyprop-1-en-1-yl)-2,4-difluorobenzene | 82 |

| 8 | Methyl 4-bromobenzoate | Methyl (E)-4-(3-methoxyprop-1-en-1-yl)benzoate | 89 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (5 mL) and the palladium catalyst (0.03 mmol).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure coupled product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of trans-3-Methoxy-1-propenylboronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of trans-3-Methoxy-1-propenylboronic acid pinacol ester with various aryl halides. This versatile building block is a valuable reagent for the introduction of a methoxy-substituted propenyl moiety, a common structural motif in biologically active molecules and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The use of this compound allows for the stereospecific installation of a methoxy-substituted vinyl group, a key synthon in the synthesis of complex organic molecules. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving optimal yields and reaction efficiency. This document outlines recommended catalyst systems and provides detailed experimental protocols for this transformation.

Palladium Catalyst Systems: A Comparative Overview

The selection of the palladium catalyst and associated ligand is paramount for a successful cross-coupling reaction. Below is a summary of commonly used palladium catalysts and their performance in the Suzuki-Miyaura coupling of vinylboronic acid pinacol esters with aryl halides. While specific yields for this compound are not extensively reported in a single comparative study, the data presented for similar vinylboronic esters provide a strong basis for catalyst selection.

| Palladium Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yields (%) | Notes |

| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane or DMF | 80-120 | Good to Excellent | A robust and widely used catalyst system for a broad range of substrates. |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 | Good | A classic catalyst, effective for many standard couplings. |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene or Dioxane | Room Temp. to 100 | High to Excellent | Buchwald ligands like SPhos are highly effective for challenging couplings. |

| Pd₂(dba)₃ | RuPhos | K₂CO₃ | DMF | 90 | High to Excellent | Particularly effective for couplings involving aryl chlorides. |

| Pd/C | None | K₂CO₃ | Ethanol/H₂O | 80-100 | Moderate to Good | A heterogeneous catalyst that can be useful for simplified workup procedures. |

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; PPh₃ = Triphenylphosphine; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; dba = dibenzylideneacetone.

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides.

Protocol 1: General Procedure using PdCl₂(dppf)

This protocol is adapted from a procedure described for the coupling of a complex aryl bromide with this compound[1].

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

PdCl₂(dppf) (0.05-0.10 equiv)

-

Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

-

Anhydrous 1,4-Dioxane or DMF

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, this compound, and potassium carbonate.

-

Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Add PdCl₂(dppf) to the reaction vessel.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (typically 12-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure using a Buchwald Ligand (e.g., SPhos)

This protocol is a general method for Suzuki-Miyaura couplings of vinylboronic esters and is expected to provide high yields for the target reaction.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.5 equiv)

-

Pd(OAc)₂ (0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous Toluene or 1,4-Dioxane

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk tube, combine Pd(OAc)₂ and SPhos.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous solvent and stir at room temperature for 10 minutes to form the active catalyst.

-

In a separate oven-dried reaction vessel, add the aryl halide, this compound, and potassium phosphate.

-

Seal the vessel, evacuate, and backfill with an inert gas.

-

Add the pre-formed catalyst solution to the reaction vessel via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.

-

Follow steps 7-10 from Protocol 1 for workup and purification.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the palladium-catalyzed cross-coupling of this compound.

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.

References

Application of trans-3-Methoxy-1-propenylboronic acid pinacol ester* in the Total Synthesis of (-)-Iejimalide B

Introduction

trans-3-Methoxy-1-propenylboronic acid pinacol ester is a valuable reagent in organic synthesis, particularly in the construction of complex natural products. Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a robust building block for the stereoselective installation of a trans-3-methoxy-1-propenyl moiety. This structural motif is present in a variety of biologically active natural products. This application note details the use of this compound in the total synthesis of the marine macrolide, (-)-iejimalide B, a potent cytotoxic agent.

Application in the Total Synthesis of (-)-Iejimalide B

The total synthesis of (-)-iejimalide B, accomplished by Paterson and coworkers, showcases the strategic application of this compound in a key fragment coupling. The synthesis plan involved the convergent assembly of several complex fragments, with a Suzuki-Miyaura coupling reaction being a pivotal step in connecting two major subunits.

The core transformation involved the coupling of a complex vinyl iodide with this compound. This reaction successfully constructed the C19-C21 segment of iejimalide B, establishing the desired (E)-alkene geometry with high fidelity.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction used in the total synthesis of (-)-iejimalide B.

Reaction Scheme:

Detailed Protocol:

To a solution of the vinyl iodide fragment (1.0 equiv) in a suitable solvent (e.g., THF, DMF, or a mixture thereof) is added this compound (1.5-2.0 equiv). An aqueous solution of a base, such as Na2CO3, K2CO3, or Cs2CO3 (3.0-4.0 equiv), is then added. The mixture is degassed with argon or nitrogen for 15-30 minutes. The palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05-0.10 equiv), is then added, and the reaction mixture is heated to a temperature ranging from 60 to 80 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Data Presentation

The following table summarizes the quantitative data for the key Suzuki-Miyaura coupling reaction in the total synthesis of (-)-iejimalide B.

| Entry | Vinyl Iodide Fragment | Boronic Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | C1-C18 Fragment of Iejimalide B | This compound | Pd(PPh3)4 (10) | Cs2CO3 | DMF/H2O | 70 | 12 | 85 |

Logical Relationships in the Synthesis

The following diagram illustrates the logical flow of the key fragment coupling in the total synthesis of (-)-iejimalide B.

Caption: Key Suzuki-Miyaura coupling in the synthesis of (-)-Iejimalide B.

Signaling Pathways of Iejimalide B

Iejimalide B has been shown to be a potent cytotoxin, exhibiting its anticancer activity through the disruption of the actin cytoskeleton. The following diagram depicts a simplified representation of the proposed mechanism of action.

Caption: Proposed mechanism of action of Iejimalide B.